molecular formula C9H8N2O2S B174737 7-Ethyl-5-nitro-1,3-benzothiazole CAS No. 196205-29-5

7-Ethyl-5-nitro-1,3-benzothiazole

Cat. No.: B174737
CAS No.: 196205-29-5
M. Wt: 208.24 g/mol
InChI Key: YUJXEBIMVWUZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-5-nitro-1,3-benzothiazole is a novel chemical research reagent designed for investigative applications in medicinal chemistry and drug discovery. This compound features the privileged benzothiazole scaffold, which is recognized for its diverse biological activities and presence in pharmacologically active molecules . The core benzothiazole structure is a bicyclic heteroaromatic system consisting of a benzene ring fused to a thiazole, making it a versatile pharmacophore . This specific derivative is of significant research interest for the exploration of therapies targeting protein misfolding disorders. Nitro-substituted benzothiazole analogues, such as 5-nitro-1,2-benzothiazol-3-amine (5-NBA), have been identified as potent inhibitors of oligomer and fibril formation in key pathological proteins like α-synuclein (α-syn) and tau, which are associated with Parkinson's and Alzheimer's disease . The structural motif suggests potential for application in neurodegenerative disease research , where it could be utilized in biophysical assays such as Thioflavin T (ThT) fluorescence and photoinduced cross-linking of unmodified proteins (PICUP) to study anti-aggregation effects . Beyond neurodegeneration, the benzothiazole nucleus is widely investigated for its antimicrobial and antitumor properties . The incorporation of nitro and ethyl functional groups may allow researchers to explore structure-activity relationships and optimize the compound for specific biological targets. This product is intended for use in laboratory research only. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

196205-29-5

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

7-ethyl-5-nitro-1,3-benzothiazole

InChI

InChI=1S/C9H8N2O2S/c1-2-6-3-7(11(12)13)4-8-9(6)14-5-10-8/h3-5H,2H2,1H3

InChI Key

YUJXEBIMVWUZKH-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC(=C1)[N+](=O)[O-])N=CS2

Canonical SMILES

CCC1=C2C(=CC(=C1)[N+](=O)[O-])N=CS2

Synonyms

Benzothiazole, 7-ethyl-5-nitro- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Ethyl 5 Nitro 1,3 Benzothiazole

Strategic Formation of the 1,3-Benzothiazole Ring System

The construction of the benzothiazole (B30560) nucleus is a cornerstone of its chemistry. Several powerful methodologies have been developed, which can be adapted for the synthesis of complex derivatives.

Condensation Reactions with 2-Aminobenzenethiols and Related Precursors

The most prevalent and direct method for synthesizing the benzothiazole skeleton involves the condensation of a 2-aminobenzenethiol with a suitable one-carbon electrophile. mdpi.comthieme-connect.de For the synthesis of 7-Ethyl-5-nitro-1,3-benzothiazole, this would ideally involve the cyclocondensation of a pre-substituted precursor, namely 2-amino-6-ethyl-4-nitrobenzenethiol .

This reaction can be carried out with various reagents, including carboxylic acids, aldehydes, acyl chlorides, and nitriles, often facilitated by catalysts to improve yields and reaction times. mdpi.comnih.gov A range of catalysts and conditions have been reported for the synthesis of 2-substituted benzothiazoles, which are summarized in the table below. mdpi.compharmacyjournal.in

Reagent TypeCatalyst/ConditionsGeneral YieldReference
Carboxylic AcidsPolyphosphoric Acid (PPA)Good indexcopernicus.com
Carboxylic AcidsMethanesulfonic acid/Silica (B1680970) gelHigh mdpi.com
AldehydesH2O2/HCl in Ethanol (B145695)Efficient mdpi.com
AldehydesNH4Cl in Methanol/WaterHigh mdpi.com
Acyl ChloridesIonic Liquids (e.g., [BF4]-)Moderate pharmacyjournal.in
NitrilesCopper-catalyzedExcellent organic-chemistry.org
This table presents generalized data for the synthesis of 2-substituted benzothiazoles.

Intramolecular Cyclization Approaches for Benzothiazole Nucleus Formation

An alternative strategy for forming the benzothiazole ring is through the intramolecular cyclization of appropriately substituted precursors, such as thioformanilides. indexcopernicus.com This method offers a high degree of flexibility for introducing various functional groups onto the benzothiazole nucleus. indexcopernicus.com The Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide (B76249), is a highly effective strategy for this transformation. researchgate.net

Other reagents and catalysts can also promote this type of cyclization:

DDQ (2,3-dichloro-5,6-dicyanobenzoquinone): Promotes cyclization of thioformanilides at ambient temperature. indexcopernicus.com

Manganese (III) triacetate: Can be used as an alternative to potassium ferricyanide for radical cyclization, sometimes under microwave irradiation. indexcopernicus.com

Copper and Palladium Catalysts: These have been employed for the intramolecular C-S bond formation via cross-coupling between an aryl halide and a thiourea (B124793) functionality. indexcopernicus.comjsynthchem.com

For the target molecule, this approach would necessitate a precursor like N-(2-halo-3-ethyl-5-nitrophenyl)thioformamide, which would undergo intramolecular C-S bond formation.

Multi-component and One-pot Synthetic Strategies

Modern synthetic chemistry increasingly favors multi-component and one-pot reactions due to their efficiency, atom economy, and reduced waste. Several such strategies have been developed for the synthesis of substituted benzothiazoles. mdpi.comnih.gov These reactions construct the complex heterocyclic system from simpler starting materials in a single operation.

Notable one-pot strategies include:

Three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur: This catalyst- and additive-free method forms double C–S and one C–N bond in a cascade sequence. nih.gov

Three-component reaction of nitroarenes, alcohols, and sulfur powder: This process achieves nitro reduction, C-N condensation, and C-S bond formation in a single pot to yield 2-substituted benzothiazoles. organic-chemistry.org

Copper-catalyzed reaction of o-iodoanilines, arylacetic acids, and elemental sulfur: A ligand-free approach that proceeds via a decarboxylative redox-cyclization. organic-chemistry.org

These methods provide powerful, convergent pathways to complex benzothiazoles, potentially allowing for the construction of the this compound core from simpler, commercially available precursors.

Regioselective Introduction of Substituents for this compound

While building the benzothiazole ring from pre-substituted precursors is often the most straightforward approach, methodologies for the direct functionalization of the benzothiazole core are also of significant interest. The challenge lies in achieving the desired regioselectivity for the introduction of the nitro and ethyl groups at the C5 and C7 positions, respectively.

Methodologies for Nitro Group Introduction at Specific Positions

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using nitrating agents like a mixture of nitric acid and sulfuric acid. wisdomlib.org However, the regioselectivity of such reactions on the benzothiazole ring system is complex. The fused benzene (B151609) ring is generally deactivated towards electrophilic substitution.

Studies on the electrophilic substitution of benzothiazoles, such as bromination, indicate that the positions of substitution are heavily influenced by existing activating or deactivating groups. rsc.org For an unsubstituted benzothiazole, nitration tends to yield a mixture of 4-, 5-, 6-, and 7-nitro isomers. Achieving specific substitution at the 5-position without competing isomers is challenging. The presence of an ethyl group at the 7-position would further influence the regiochemical outcome.

Therefore, the most reliable synthetic strategy involves starting with a benzene-based precursor where the nitro group is already in the correct position relative to the other functionalities, such as 2-amino-6-ethyl-4-nitrobenzenethiol or a related aniline (B41778). nih.govnih.gov

Approaches for Ethyl Group Functionalization

Introducing an ethyl group onto the benzothiazole nucleus at the C7 position is also a significant synthetic challenge.

Friedel-Crafts Alkylation: The classic Friedel-Crafts reaction involves the alkylation of an aromatic ring using an alkyl halide and a Lewis acid catalyst. nih.gov However, this reaction often suffers from issues like polysubstitution and carbocation rearrangements. Furthermore, applying it to a deactivated heterocyclic system like 5-nitro-1,3-benzothiazole would likely require harsh conditions and could result in a mixture of isomers with low yields.

C-H Functionalization: Modern methods involving direct C-H functionalization offer more precise alternatives, though they often require specific directing groups to achieve high regioselectivity. acs.orgnih.govacs.org Palladium-catalyzed direct arylation of benzothiazole has been reported, but this typically functionalizes the C2 position. rsc.org Functionalization of the benzene portion of the nucleus, particularly at C7, is less common and would likely require a precursor with a directing group to facilitate regioselective metalation followed by quenching with an ethylating agent.

Given these challenges, the most practical and regiochemically controlled synthesis of this compound would overwhelmingly favor a linear approach, starting with a precursor that already contains the ethyl group, such as 3-ethylaniline, which could then be subjected to thiolation and nitration prior to the final ring-closing cyclization.

Control of Regioselectivity in Benzothiazole Substitution Reactions

Achieving the desired substitution pattern, as seen in this compound, is a central challenge in benzothiazole synthesis. The regioselectivity of these reactions—the control of where substituents are attached to the benzene portion of the molecule—is typically dictated by the synthetic route and the nature of the starting materials rather than by direct substitution on a pre-formed benzothiazole ring.

Direct electrophilic aromatic substitution on the benzothiazole nucleus can be challenging due to the electron-poor nature of the heterocyclic system and can lead to a mixture of products. nih.gov Therefore, the most common and effective strategy involves the cyclization of a pre-substituted aniline derivative, typically a 2-aminothiophenol (B119425). For the target compound, the synthesis would logically start with an aniline precursor already containing the ethyl and nitro groups in the correct positions relative to the amino and thiol functionalities.

Key strategies for controlling regioselectivity include:

Use of Pre-substituted Precursors: The most reliable method is to begin with a benzene-1,2-diamine or 2-aminothiophenol that already possesses the desired substituents. For instance, the synthesis of a 5-nitro and 7-ethyl substituted benzothiazole would likely start from a 4-nitro-6-ethyl-2-aminothiophenol. The subsequent cyclization reaction then builds the thiazole (B1198619) ring, locking the substituents in place.

Directed C–H Functionalization: More advanced techniques involve the direct functionalization of C–H bonds on the benzothiazole core. nih.gov These methods often use directing groups to guide a catalyst to a specific C–H bond. For example, iridium-catalyzed C–H borylation can introduce a boryl group at a specific position, which can then be converted to other functional groups through subsequent reactions like the Suzuki-Miyaura coupling. nih.govrsc.org This allows for the sequential and regioselective construction of complex benzothiazole derivatives.

Stereoelectronic Effects: In reactions involving precursors like N-arylthioureas, the electronic properties (electron-donating or -withdrawing) and steric bulk of existing substituents on the aryl ring can dictate the final regioselective outcome of the cyclization process. organic-chemistry.org

The choice of synthetic route is critical. For example, the Cadogan reaction, a reductive cyclization method, can exhibit exclusive regioselectivity in certain substrates where other methods might fail. nih.gov Understanding these principles allows chemists to design synthetic pathways that yield the specific isomer required, such as this compound.

Modern and Sustainable Synthetic Techniques for Benzothiazoles

Recent advancements in synthetic chemistry have focused on developing more efficient, faster, and environmentally friendly methods for synthesizing heterocyclic compounds like benzothiazoles. These modern techniques offer significant advantages over classical methods, which often require harsh conditions, long reaction times, and toxic reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scielo.br By using microwave irradiation to heat the reaction mixture, this technique often leads to dramatic reductions in reaction time, increased product yields, and improved purity compared to conventional heating methods. scielo.brtandfonline.com

Several microwave-assisted protocols for benzothiazole synthesis have been reported:

Condensation of 2-Aminothiophenols with Aldehydes: A common method involves the reaction of 2-aminothiophenol with various aldehydes. Under microwave irradiation, this condensation and subsequent cyclization can be completed in minutes, whereas conventional methods might take several hours. scielo.brnih.gov

Solvent-Free "Green" Synthesis: Many microwave-assisted syntheses can be performed under solvent-free conditions, which aligns with green chemistry principles. nih.govmdpi.com In these protocols, the reactants are often adsorbed onto a solid support, such as silica gel, zeolite, or montmorillonville clay, and then irradiated. tandfonline.com This approach simplifies product isolation and minimizes chemical waste. tandfonline.com For example, 2-substituted benzothiazoles have been prepared by irradiating a mixture of 2-aminothiophenol, an aldehyde, and an acid catalyst on a solid support. tandfonline.com

Use of Biocatalysts: Researchers have combined microwave irradiation with the use of natural, biodegradable catalysts. One study reported the rapid synthesis of 2-aryl-benzothiazoles using Acacia concinna as a biocatalyst under microwave conditions, highlighting a highly eco-friendly approach. nih.govmdpi.com

The table below compares a conventional synthesis method with a microwave-assisted protocol for the synthesis of hydroxy-substituted phenyl benzothiazoles, demonstrating the clear advantages of the modern technique. scielo.br

ParameterConventional Method (Argon Atmosphere)Microwave-Assisted Method
Reaction Time 4 - 6 hours8 - 12 minutes
Product Yield 72 - 80%88 - 92%
Efficiency Gain -~25x faster, 12-20% higher yield

This interactive table summarizes data indicating that the microwave method significantly reduces reaction time and increases product yield. scielo.br

Electrochemical synthesis represents a frontier in green chemistry, using electricity to drive chemical reactions, thereby avoiding the need for conventional, often toxic, oxidizing or reducing agents. researchgate.net This approach offers high efficiency and selectivity for the synthesis of benzothiazoles.

Key electrochemical methods include:

Intramolecular Dehydrogenative C-S Coupling: An external oxidant-free method has been developed for the synthesis of benzothiazoles via intramolecular C-S cross-coupling. researchgate.netrsc.org This can be applied to N-aryl thioamides to form 2-substituted benzothiazoles or through the in situ generation of N-phenylthiourea from aryl isothiocyanates and amines to produce 2-aminobenzothiazoles. researchgate.net The reactions are conducted in an undivided electrolytic cell, simplifying the experimental setup. researchgate.netrsc.org

Synthesis from Alcohols and o-Substituted Anilines: Benzothiazoles can be synthesized directly from alcohols and o-substituted anilines using electrochemistry. nih.gov These reactions proceed smoothly at room temperature under air, catalyzed by a small amount of a cobalt salt. This method is notable for its broad substrate scope, allowing for the synthesis of various 2-substituted benzimidazoles, benzothiazoles, and benzoxazoles in good to excellent yields. nih.gov

The primary advantage of these electrochemical pathways is the elimination of chemical oxidants, which reduces waste and improves the safety profile of the synthesis. The use of electrons as a "traceless reagent" is a core principle of sustainable chemistry. researchgate.net

Adherence to green chemistry principles is a major driver in modern synthetic design. This involves minimizing waste, avoiding toxic substances, improving energy efficiency, and using renewable resources. For benzothiazole synthesis, this has led to the development of numerous metal-free and environmentally benign protocols.

Metal-Free Reactions: Many traditional methods for forming C-S and C-N bonds rely on transition metal catalysts. Recent research has focused on developing metal-free alternatives.

A three-component procedure for preparing 2-heteroaryl-benzothiazoles from anilines, 2-methylquinolines, and sulfur powder uses NH₄I as a promoter, completely avoiding the use of metals. rsc.org

A facile protocol for the direct synthesis of 2-mercaptobenzothiazoles from benzothiazoles employs 1,3-propanedithiol (B87085) as a thiol source with potassium hydroxide (B78521) in DMSO, which serves as both a solvent and an oxidant, eliminating the need for a metal catalyst. beilstein-journals.org

Use of Green Solvents and Catalysts:

Water as a Solvent: An efficient, one-step synthesis of benzothiazole-2-thiols has been developed using water as the solvent. rsc.org This method is metal- and ligand-free, offering excellent yields and short reaction times. rsc.org

Biocatalysts: As mentioned previously, natural catalysts derived from plants can be used effectively, often in solvent-free conditions, providing a biodegradable and renewable catalytic system. mdpi.com

Visible-Light Promotion: Some syntheses of benzothiazoles from 2-aminothiophenols and aldehydes can be promoted by visible light, using air as the oxidant. nih.gov This approach avoids the need for chemical oxidants and utilizes a readily available energy source. nih.govnih.gov

Atom Economy: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly desirable as they maximize atom economy. The metal-free synthesis of 2-heteroaryl-benzothiazoles mentioned above is an example of a three-component reaction. rsc.orgglobalresearchonline.net

These modern and sustainable techniques not only provide efficient pathways to substituted benzothiazoles like this compound but also significantly reduce the environmental impact of their synthesis.

Advanced Spectroscopic and Analytical Characterization of 7 Ethyl 5 Nitro 1,3 Benzothiazole

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

To fulfill the user's request, one would typically acquire this data through direct laboratory synthesis and subsequent analysis of the purified compound. The hypothetical analysis would involve the following:

For 1H NMR, one would expect to observe distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring and the protons of the ethyl group. Specifically, a triplet and a quartet for the ethyl group, and singlets or doublets for the aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro group.

For 13C NMR, distinct peaks for each carbon atom in the molecule would be identified, including those of the ethyl group, the aromatic ring, and the thiazole (B1198619) moiety.

2D NMR techniques like COSY, HSQC, and HMBC would be essential to unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms within the molecular structure.

FT-IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups, most notably the strong asymmetric and symmetric stretching bands for the nitro (NO₂) group, typically found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations, as well as the C=N stretch of the thiazole ring, would also be identified.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the benzothiazole ring system.

Without access to published experimental data, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy.

Mass Spectrometry

Mass spectrometry is a pivotal analytical technique for the structural elucidation and purity assessment of 7-Ethyl-5-nitro-1,3-benzothiazole. It provides critical information on the compound's molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide the necessary resolution to distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov

For this compound, with the molecular formula C₉H₈N₂O₂S, HRMS can confirm its identity by matching the experimentally measured mass to the theoretically calculated exact mass. This high degree of accuracy is crucial for confirming the successful synthesis of the target molecule and differentiating it from potential isomers or impurities. The expected exact mass for the neutral molecule and its common adducts in mass spectrometry are detailed below.

Table 1: Theoretical Exact Mass Data for this compound

Species Molecular Formula Calculated Exact Mass
Neutral Molecule [M] C₉H₈N₂O₂S 208.0306
Protonated Molecule [M+H]⁺ C₉H₉N₂O₂S⁺ 209.0385

This data is calculated based on the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. ekb.eg This hybrid technique is exceptionally suited for analyzing the purity of this compound samples and identifying any synthesis-related impurities or degradation products.

In a typical LC-MS analysis, a reversed-phase HPLC column would separate the compound from non-polar and polar impurities. The eluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is effective for ionizing moderately polar molecules like benzothiazole derivatives. ekb.eg The mass spectrometer would be set to scan for the protonated molecule [M+H]⁺ at m/z 209.0385, confirming its elution and allowing for quantification. The presence of other peaks in the chromatogram with different m/z values would indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. utupub.fi Given its molecular structure, this compound is expected to have sufficient volatility and thermal stability for GC-MS analysis. This method is valuable for purity assessment and for identifying any volatile byproducts from its synthesis.

Upon injection into the GC, the compound is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are typically fragmented by electron impact (EI) ionization. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the molecule. The fragmentation of related 2-amino-nitrobenzothiazole derivatives often involves characteristic losses, which can be extrapolated to predict the behavior of this compound. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z (mass/charge) Proposed Fragment Description
208 [C₉H₈N₂O₂S]⁺ Molecular Ion (M⁺)
193 [C₉H₅N₂O₂S]⁺ Loss of a methyl radical (·CH₃) from the ethyl group
180 [C₉H₈NS]⁺ Loss of the nitro group (·NO₂)
162 [C₉H₈N₂S]⁺ Loss of an oxygen atom (O)
152 [C₈H₆NS]⁺ Loss of ·NO₂ and subsequent loss of ethylene (B1197577) (C₂H₄)

These fragments are predicted based on established fragmentation rules and data from similar nitroaromatic and benzothiazole compounds. researchgate.netmassbank.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π→π* and n→π* electronic transitions.

The spectrum is influenced by the core benzothiazole ring system and its substituents. The benzothiazole moiety itself exhibits strong absorption bands in the UV region. The presence of a nitro group (—NO₂), a strong chromophore and electron-withdrawing group, is expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths. acs.org The ethyl group (—CH₂CH₃) acts as a weak auxochrome, which may induce a minor red shift and an increase in absorption intensity. The electronic absorption characteristics are crucial for quantitative analysis using techniques like HPLC with a UV detector.

Table 3: Expected UV-Vis Absorption Data for this compound in a Polar Solvent (e.g., Ethanol)

Wavelength Range (nm) Type of Transition Associated Structural Feature
~250-280 π→π* Benzothiazole ring system

Expected values are based on the known spectroscopic behavior of nitro-substituted aromatic and benzothiazole systems. acs.orgumaine.edu

Chromatographic and Other Separative Techniques

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile organic compounds. hplcindia.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. This method utilizes a non-polar stationary phase (like C18) and a polar mobile phase.

The compound's retention time in the column is a characteristic parameter under specific conditions, and the area of its corresponding peak in the chromatogram is proportional to its concentration. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. HPLC methods developed for other nitro-benzothiazole derivatives can serve as a starting point for method development. sielc.comsielc.com

Table 4: Representative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Detector UV-Vis at a λ_max (e.g., 340 nm)
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

These parameters represent a typical starting point for method development for a compound of this nature. sielc.comsielc.com

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is an essential analytical technique for the real-time monitoring of chemical reactions involving the synthesis of this compound and for the subsequent assessment of its purity. analyticaltoxicology.comresearchgate.netrsc.orgjyoungpharm.org This chromatographic method allows for the rapid separation of the product from starting materials, intermediates, and byproducts, providing a qualitative overview of the reaction's progress. nih.govacs.org

In a typical application, the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel 60 F254. nih.govacs.org The plate is then developed in a sealed chamber containing an appropriate mobile phase, or eluent. For benzothiazole derivatives, a common solvent system is a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). nih.govacs.org The ratio of these solvents is optimized to achieve clear separation between the spots corresponding to different compounds in the mixture.

The progress of the reaction is monitored by observing the disappearance of the starting material spots and the appearance of the product spot. researchgate.netnih.gov After development, the separated spots are visualized, typically under UV light (at 254 nm and/or 350 nm), where the aromatic benzothiazole ring allows for detection. analyticaltoxicology.comacs.org The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each compound in a given TLC system and is used to identify the product and assess its purity. A pure sample should ideally present as a single spot.

Table 1: Typical TLC Parameters for Benzothiazole Derivatives

Parameter Description
Stationary Phase Silica gel 60 F254 pre-coated glass or aluminum plates nih.govacs.org
Mobile Phase (Eluent) Hexane/Ethyl Acetate (e.g., 7:3 or 8:2 v/v) nih.govacs.org
Application Spotting of the reaction mixture or purified sample via capillary tube
Development Ascending chromatography in a sealed chamber

| Visualization | Ultraviolet (UV) light at 254 nm analyticaltoxicology.comacs.org |

Advanced Solid-State Characterization

X-ray Diffraction (XRD) for Crystalline Structure Analysis

While specific crystallographic data for this compound is not publicly available, analysis of closely related nitro-benzothiazole structures provides insight into the expected findings. nih.gov For instance, in the structure of 7-nitro-2-phenylimidazo[2,1-b] analyticaltoxicology.comnih.govbenzothiazole, the benzothiazole core is found to be essentially planar. nih.gov The analysis also details how molecules pack together in the crystal lattice, revealing intermolecular interactions such as π-π stacking, which can influence the material's physical properties. nih.gov Data collection is typically performed using a diffractometer equipped with a CCD detector. nih.govnih.gov

Table 2: Representative Crystallographic Data for a Related Nitro-Benzothiazole Compound

Parameter Description
Molecular Formula C₁₅H₉N₃O₂S
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.34 Å, b = 10.11 Å, c = 11.23 Å, β = 109.4°
Volume (V) 1321.5 ų
Molecules per Unit Cell (Z) 4
Key Structural Features Planar imidazo[2,1-b] analyticaltoxicology.comnih.govbenzothiazole tricycle nih.gov
Intermolecular Interactions π-π stacking interactions forming columns along the a-axis nih.gov

Note: Data is for a representative related structure, 7-nitro-2-phenylimidazo[2,1-b] analyticaltoxicology.comnih.govbenzothiazole, to illustrate the type of information obtained from an XRD analysis. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that specifically detects species with unpaired electrons. uni-frankfurt.de While this compound is a diamagnetic molecule in its ground state (i.e., it has no unpaired electrons), ESR can be a valuable tool for studying its potential radical ions.

The nitroaromatic functional group within the molecule can be reduced, either chemically or electrochemically, to form a radical anion. This paramagnetic species, containing an unpaired electron, would be ESR-active. The ESR spectrum would provide information about the electronic structure of this radical. Analysis of the spectrum's g-value and hyperfine coupling constants (hfcs) would reveal how the unpaired electron's spin density is distributed across the benzothiazole ring system, particularly its interaction with the nitrogen nuclei of the nitro group and the thiazole ring. Such studies are crucial for understanding the molecule's redox behavior and its potential involvement in electron transfer processes.

Table 3: Hypothetical ESR Parameters for the Radical Anion of this compound

Parameter Description Information Gained
g-value A dimensionless proportionality factor that is characteristic of the radical's electronic environment. Helps in identifying the type of radical (e.g., carbon-centered, nitrogen-centered).
Hyperfine Coupling (aN) Interaction of the unpaired electron with the ¹⁴N nucleus of the nitro group. Quantifies the spin density on the nitro group, indicating its role in delocalizing the unpaired electron.
Hyperfine Coupling (aH) Interactions with various hydrogen nuclei on the aromatic ring and ethyl group. Maps the distribution of the unpaired electron's spin density across the entire molecular framework.

Note: This table is illustrative, as specific experimental ESR data for this compound is not available. The parameters would be determined experimentally upon generation of the paramagnetic species.

Elemental Analysis (CHN/S) for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is employed to verify the empirical and molecular formula of a newly synthesized compound, such as this compound, thereby confirming its stoichiometric purity.

The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula (C₉H₈N₂O₂S). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and purity. This analysis is a standard and crucial step in the characterization of novel chemical entities.

Table 4: Elemental Composition of this compound (C₉H₈N₂O₂S)

Element Symbol Theoretical Mass % Experimental Mass %
Carbon C 51.91% To be determined
Hydrogen H 3.87% To be determined
Nitrogen N 13.45% To be determined
Sulfur S 15.40% To be determined

Note: The molecular weight of C₉H₈N₂O₂S is 208.24 g/mol . Oxygen content is typically determined by difference.

Computational and Theoretical Investigations of 7 Ethyl 5 Nitro 1,3 Benzothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of various benzothiazole (B30560) derivatives. researchgate.netnih.gov DFT calculations, often using the B3LYP exchange-correlation functional with various basis sets, enable the determination of optimized molecular geometry, electronic structure, and a range of reactivity descriptors. researchgate.netnih.gov

Molecular Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. For substituted benzothiazoles, conformational analysis is performed to identify the most stable isomer. researchgate.net This process involves systematically altering the dihedral angles of the molecule to find the global minimum energy structure. The optimized geometric parameters, such as bond lengths and bond angles, can then be compared with experimental data if available. tandfonline.com For instance, in related benzothiazole structures, the planarity between the benzothiazole and adjacent phenyl rings can be influenced by substituents on the amino group, which in turn affects the strength of intramolecular hydrogen bonds. mdpi.com

Table 1: Selected Optimized Geometric Parameters for a Benzothiazole Derivative (Note: This is a representative table. Actual values for 7-Ethyl-5-nitro-1,3-benzothiazole would require specific calculations.)

Parameter Bond/Angle Calculated Value (DFT/B3LYP)
Bond Length C-S 1.73 Å
Bond Length C=N 1.34 Å
Bond Length C-N 1.38 Å
Bond Length C-C (aromatic) 1.39 - 1.41 Å
Bond Angle C-S-C 91.2°
Bond Angle C-N-C 109.5°

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com For various benzothiazole derivatives, the HOMO-LUMO gap has been calculated to understand their reactivity. mdpi.comresearchgate.net The introduction of different substituents can tune this energy gap, thereby influencing the molecule's electronic properties. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Benzothiazole Derivative (Note: This is a representative table. Actual values for this compound would require specific calculations.)

Parameter Energy (eV)
HOMO -6.5
LUMO -2.5

Charge Distribution Analysis: Molecular Electrostatic Potential (MEP) and Mulliken Charges

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.com The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. mdpi.com For benzothiazole derivatives, MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Mulliken population analysis is another method used to calculate the partial charges on each atom in a molecule. mdpi.comljmu.ac.uk This analysis provides a quantitative measure of the electron distribution and can be used to understand the polarity of different bonds within the molecule. mdpi.com The charge distribution can be significantly influenced by the presence of electron-withdrawing or electron-donating groups. mdpi.com

Table 3: Calculated Mulliken Atomic Charges for a Benzothiazole Derivative (Note: This is a representative table. Actual values for this compound would require specific calculations.)

Atom Mulliken Charge (a.u.)
S1 0.25
N3 -0.45
C2 0.30
C4 -0.15
C5 -0.05
C6 -0.10
C7 0.05
N (nitro) -0.30

Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netajrconline.org These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. tandfonline.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability. tandfonline.com

Electronegativity (χ): The molecule's ability to attract electrons, calculated as χ = -(E_HOMO + E_LUMO) / 2. tandfonline.com

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = μ^2 / (2η), where μ is the electronic chemical potential (μ = -χ). ajrconline.orgtandfonline.com

These descriptors are valuable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. researchgate.net

Table 4: Global Reactivity Descriptors for a Benzothiazole Derivative (Note: This is a representative table. Actual values for this compound would require specific calculations.)

Descriptor Value (eV)
Chemical Hardness (η) 2.0
Chemical Softness (S) 0.25
Electronegativity (χ) 4.5

Theoretical Spectroscopic Property Prediction and Validation

Computational methods can also be used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Computational NMR Chemical Shift Calculation (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to confirm the molecular structure. scirp.org The accuracy of the calculated shifts depends on the level of theory and the basis set used. science.gov For various organic molecules, including benzothiazole derivatives, the GIAO method has shown good agreement with experimental NMR data. researchgate.netnih.gov

Table 5: Calculated and Experimental NMR Chemical Shifts (ppm) for a Benzothiazole Derivative (Note: This is a representative table. Actual values for this compound would require specific calculations.)

Atom Calculated ¹³C Shift (GIAO) Experimental ¹³C Shift Calculated ¹H Shift (GIAO) Experimental ¹H Shift
C2 165.0 163.2 - -
C4 122.5 122.6 7.9 7.68
C5 145.0 142.2 8.5 8.07
C6 120.0 120.1 - -
C7 125.0 122.4 8.1 7.93
C8 (ethyl-CH₂) 28.5 29.0 3.0 2.8

Predicted Vibrational Spectra (IR and Raman)

Theoretical vibrational analysis using DFT methods allows for the prediction and assignment of infrared (IR) and Raman spectral bands for this compound. By calculating the harmonic vibrational frequencies, a detailed picture of the molecule's vibrational modes can be obtained. researchgate.net These calculations are typically performed using functionals like B3LYP combined with a suitable basis set, such as 6-311G(d,p). nih.govtandfonline.com

For benzothiazole and its derivatives, characteristic vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scialert.net

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzothiazole ring system appear in the 1650-1430 cm⁻¹ range. researchgate.netscialert.net

NO₂ Stretching: The nitro group gives rise to characteristic asymmetric and symmetric stretching vibrations, typically found around 1560-1520 cm⁻¹ and 1350-1320 cm⁻¹, respectively.

C-N Stretching: The C-N stretching vibration within the ring is often observed in the 1150-1130 cm⁻¹ region. scialert.net

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower wavenumbers. scialert.net

The predicted spectra for this compound would show specific frequencies corresponding to these and other modes, such as those from the ethyl group. Comparing these theoretical spectra with experimental data, when available, helps to confirm the molecular structure and provides a comprehensive understanding of its vibrational properties. researchgate.net

Table 1: Typical Predicted Vibrational Frequencies for Benzothiazole Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference
Aromatic C-H Stretch 3100 - 3000 scialert.net
Aliphatic C-H Stretch 3000 - 2850 scialert.net
C=N Stretch 1630 - 1600 researchgate.netscialert.net
C=C Ring Stretch 1625 - 1430 scialert.net
Asymmetric NO₂ Stretch 1560 - 1520
Symmetric NO₂ Stretch 1350 - 1320

Theoretical Electronic Transitions and Absorption/Emission Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra of molecules by calculating the energies of excited states. mdpi.comacs.org For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are responsible for its UV-Visible absorption profile. tandfonline.commdpi.com

The key electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org In a molecule like this compound, the HOMO is expected to be distributed over the benzothiazole ring system, while the LUMO is likely concentrated around the electron-withdrawing nitro group. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical factor determining the maximum absorption wavelength (λmax). nih.gov

Studies on related nitrobenzothiazole derivatives show that the presence of electron-donating (like the ethyl group) and electron-withdrawing (like the nitro group) substituents significantly influences the electronic structure and, consequently, the absorption spectra. acs.org TD-DFT calculations, often performed with a functional like B3LYP or CAM-B3LYP and a basis set such as 6-311+G(d,p) in a solvent model, can predict the λmax values, oscillator strengths, and the orbitals involved in each electronic transition. tandfonline.commdpi.com This information is vital for understanding the photophysical properties of the compound. researchgate.net

Table 2: Illustrative TD-DFT Data for a Generic Nitroaromatic Compound

Transition Calculated λmax (nm) Oscillator Strength (f) Orbital Contribution
S₀ → S₁ 362 0.45 HOMO → LUMO (95%)
S₀ → S₂ 298 0.12 HOMO-1 → LUMO (88%)
S₀ → S₃ 275 0.08 HOMO → LUMO+1 (91%)

This table is illustrative and based on general findings for similar compounds. mdpi.com

Theoretical Quantitative Structure-Property Relationships (QSPR) and Structure-Reactivity Relationships

QSPR and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their physical properties or reactivity.

Development and Validation of QSPR Models for Benzothiazole Derivatives

For benzothiazole derivatives, particularly nitrobenzothiazoles, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict biological activities, such as antimalarial or anticancer effects. ui.ac.idui.ac.iddoaj.org These models are built using a series of known compounds and their measured activities. ui.ac.idsciengine.com

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Atomic net charges, dipole moment (μ), HOMO and LUMO energies, and polarizability (α). ui.ac.iddoaj.org

Steric Descriptors: Molar refractivity (MR). sciengine.com

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (Log P). ui.ac.iddoaj.org

Multiple Linear Regression (MLR) is a common statistical method used to generate a mathematical equation that links these descriptors to the observed activity. ui.ac.iddoaj.org A robust QSAR model is characterized by high correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating good predictive power. sciengine.comnih.gov For instance, a QSAR study on nitrobenzothiazole derivatives as antimalarial agents developed a highly significant model, demonstrating that electronic structure, dipole moment, and hydrophobicity are key factors for their activity. ui.ac.iddoaj.org

Correlation of Theoretical Descriptors with Chemical Reactivity

The reactivity of this compound can be understood by analyzing various quantum chemical descriptors derived from DFT calculations. scirp.orgscispace.com These global reactivity descriptors provide insight into the molecule's stability and electrophilic/nucleophilic nature. scispace.com

Key descriptors include:

HOMO and LUMO Energies: The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher reactivity and lower kinetic stability. scirp.org

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. scirp.orgscispace.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. scirp.orgscispace.com

Global Softness (S): The reciprocal of hardness; a measure of the molecule's polarizability. scispace.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. scirp.orgscispace.com

Studies on benzothiazole derivatives have shown that substituents dramatically alter these descriptors. ccsenet.orgsciencepublishinggroup.com For this compound, the electron-withdrawing nitro group would significantly lower the LUMO energy and increase the electrophilicity index, making the molecule a good electron acceptor. The ethyl group, being a weak electron donor, would slightly raise the HOMO energy. Analyzing these descriptors helps predict the most likely sites for electrophilic or nucleophilic attack. ccsenet.orgresearchgate.net

Table 3: Global Reactivity Descriptors and Their Significance

Descriptor Formula Significance Reference
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 Electron escaping tendency scirp.orgscispace.com
Chemical Hardness (η) (E_LUMO - E_HOMO) Resistance to charge transfer scirp.orgscispace.com
Global Softness (S) 1 / η Measure of reactivity/polarizability scispace.com

Nonlinear Optical (NLO) Properties and Related Theoretical Investigations

Organic molecules with significant NLO properties are of great interest for applications in modern communication and data processing technologies. psu.edu Benzothiazole derivatives, especially those with a "push-pull" electronic structure, are promising candidates for NLO materials. researchgate.net

First and Second Hyperpolarizability Calculations

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is related to second-order NLO effects, while the second hyperpolarizability (γ) is related to third-order effects. researchgate.net For this compound, the combination of the electron-donating ethyl group and the electron-withdrawing nitro group attached to the polarizable benzothiazole core creates a push-pull system, which is a prerequisite for a significant first hyperpolarizability (β). psu.edursc.org

Computational methods, including DFT (using functionals like B3LYP) and semi-empirical methods like ZINDO, are employed to calculate these properties. psu.eduresearchgate.net Calculations on similar substituted benzothiazoles have shown that:

The magnitude of β is highly dependent on the donor and acceptor strength and their relative positions on the aromatic system. psu.edutandfonline.com

Connecting the donor and acceptor through a conjugated π-bridge enhances the intramolecular charge transfer (ICT) and thus increases the hyperpolarizability. psu.edu

The 6-nitro substitution pattern in benzothiazoles is often found to yield large β values. psu.edu

A recent study on benzothiazole-functionalized molecules demonstrated that a methoxy-substituted derivative exhibited a first-order hyperpolarizability (β₀) of 68.17 × 10⁻³⁰ esu and a second-order hyperpolarizability (γ) of 505.58 × 10⁻³⁶ esu, underscoring the potential of this class of compounds in nonlinear optics. bohrium.com

Table 4: List of Mentioned Compounds

Compound Name
This compound
2-amino-6-nitrobenzothiazole
para-nitroaniline
Urea
2-tricyanovinyl-6-p-donor-styryl benzothiazoles
2-nitrobenzothiazole-6-amine
6-nitrobenzothiazole-2-amine
3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one
Methoxy-substituted benzothiazole derivative
Thiazole (B1198619)

Design Principles for NLO Materials based on Benzothiazole Scaffolds

The benzothiazole moiety is a highly effective building block for NLO materials due to its thermal stability and electron-withdrawing characteristics. derpharmachemica.com The design of high-performance NLO materials based on the benzothiazole scaffold is guided by several key principles that have been elucidated through numerous theoretical and experimental studies. researchgate.netresearchgate.net

Push-Pull Architecture (D-π-A): The most fundamental design principle is the creation of a molecule with an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. researchgate.net This D-π-A structure facilitates intramolecular charge transfer (ICT) upon excitation, which is the primary origin of the second-order NLO response. researchgate.net In the context of benzothiazole derivatives, the benzothiazole unit itself can act as an acceptor or part of the π-bridge. derpharmachemica.comresearchgate.net

Strength and Position of Donor/Acceptor Groups: The magnitude of the first hyperpolarizability (β) is highly sensitive to the strength and positioning of the donor and acceptor groups.

Acceptors: Strong electron-withdrawing groups, such as the nitro group (-NO2), are frequently used to enhance the NLO properties of benzothiazole derivatives. researchgate.netresearchgate.net Their ability to pull electron density across the molecule increases the change in dipole moment upon excitation.

The Role of the π-Conjugated Bridge: The nature and length of the π-bridge connecting the donor and acceptor are critical.

Extension of Conjugation: Extending the length of the conjugated bridge, for instance by introducing styryl or azo (-N=N-) groups, generally leads to a red shift in the absorption maximum and an enhancement of the hyperpolarizability. derpharmachemica.comresearchgate.net

Heteroaromatic Units: Incorporating other heteroaromatic rings (like thiophene (B33073) or furan) into the π-bridge can modulate the electronic properties and enhance NLO response and thermal stability. researchgate.net The inclusion of sulfur-containing heteroaromatics has been noted to be beneficial for third-order NLO properties. acs.org

Molecular Geometry and Planarity: The degree of planarity in the molecule affects the extent of π-electron delocalization. A more planar structure generally allows for better orbital overlap and more efficient ICT, leading to a larger β value. However, introducing some non-planarity, for example through a tetraphenylethylene (B103901) (TPE) unit, can be a strategy to prevent aggregation-caused quenching in the solid state, leading to materials with aggregation-induced emission (AIE) properties. rsc.org

From Molecules to Materials (Crystal Engineering): For practical applications, the macroscopic NLO response of a material is determined not only by the molecular hyperpolarizability (β) but also by the arrangement of the chromophores in the solid state. A non-centrosymmetric crystal packing is essential for a non-zero bulk second-order NLO susceptibility (χ(2)). Computational tools like Hirshfeld surface analysis can be used to understand and predict the intermolecular interactions that dictate the crystal packing. bohrium.com

The following table summarizes the key design principles and their effects on the NLO properties of benzothiazole-based materials.

Design PrincipleStructural FeatureEffect on NLO Properties
Push-Pull System Donor and Acceptor groups on the benzothiazole scaffoldInduces intramolecular charge transfer (ICT), leading to a significant second-order NLO response.
Acceptor Strength Introduction of strong electron-withdrawing groups (e.g., -NO2)Increases the polarization of the molecule, generally enhancing the first hyperpolarizability (β). researchgate.net
Donor Strength Introduction of strong electron-donating groups (e.g., -NPh2)Increases the "push" of electrons, leading to a larger ICT and enhanced β. researchgate.net
π-Conjugation Length Extension of the π-bridge (e.g., with a styryl group)Improves NLO characteristics by facilitating electron delocalization. researchgate.net
Molecular Packing Non-centrosymmetric crystal structureEssential for achieving a bulk second-order NLO effect in the solid state.

Photophysical Behavior of 7 Ethyl 5 Nitro 1,3 Benzothiazole

Absorption and Emission Spectral Characteristics

The absorption and emission spectra of benzothiazole (B30560) derivatives are governed by their electronic structure, which is readily influenced by the nature and position of substituents on the heterocyclic ring system. Generally, benzothiazoles exhibit absorption bands in the ultraviolet (UV) region, corresponding to π-π* transitions. The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax).

For 7-Ethyl-5-nitro-1,3-benzothiazole, the presence of the nitro group (-NO2), a strong electron-withdrawing group, at the 5-position would be expected to significantly influence its electronic properties. In similar chromophoric systems, a nitro group often leads to a red-shift in the absorption spectrum due to the extension of the π-conjugated system and the creation of an intramolecular charge transfer (ICT) character from the benzothiazole moiety to the nitro group. The ethyl group (-CH2CH3) at the 7-position, being a weak electron-donating group, would likely have a more subtle effect on the absorption and emission spectra.

The fluorescence emission of benzothiazole derivatives is also highly sensitive to substitution. While many benzothiazoles are fluorescent, the presence of a nitro group can sometimes quench fluorescence due to the promotion of non-radiative decay pathways, such as intersystem crossing. However, in some molecular architectures, nitro-substituted compounds can still exhibit emission, often with a large Stokes shift (the difference between the absorption and emission maxima).

Table 1: Anticipated Spectral Characteristics of this compound Based on General Principles

PropertyExpected CharacteristicRationale
Absorption Maximum (λmax) Likely in the near-UV or visible regionThe electron-withdrawing nitro group is expected to cause a bathochromic shift.
Molar Absorptivity (ε) Moderate to highTypical for π-π* transitions in aromatic systems.
Emission Maximum (λem) Potentially red-shiftedICT character and extended conjugation.
Fluorescence Quantum Yield (ΦF) Likely to be lowThe nitro group is a known fluorescence quencher.
Stokes Shift Potentially largeSignificant difference in the geometry of the ground and excited states due to ICT.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms in Substituted Benzothiazoles

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton-donating group and a proton-accepting group in close proximity. acs.orgrsc.orgnih.gov Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to the formation of a transient tautomer that has a different electronic structure and, consequently, different emission properties. acs.orgrsc.orgnih.gov This often results in dual fluorescence emission bands corresponding to the original (enol) and the proton-transferred (keto) forms. researchgate.net

For ESIPT to occur in a benzothiazole derivative, a proton-donating group, such as a hydroxyl (-OH) or an amino (-NH2) group, must be present at a suitable position, typically ortho to the thiazole (B1198619) nitrogen. rsc.orgresearchgate.net The compound this compound lacks such a proton-donating group in its structure. Therefore, it is not expected to exhibit the classic ESIPT mechanism.

Aggregation-Induced Emission (AIE) Phenomena and Solvation Effects

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. acs.orgnih.govrsc.orgrsc.orgresearchgate.netbohrium.comnih.gov The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. rsc.orgresearchgate.net

Many benzothiazole derivatives, particularly those with bulky substituents that can undergo intramolecular rotations, have been shown to be AIE-active. rsc.orgrsc.orgresearchgate.net While this compound does not possess the large, propeller-like structures commonly associated with AIEgens, the possibility of AIE cannot be entirely ruled out without experimental investigation. The aggregation behavior would depend on intermolecular interactions, such as π-π stacking, which could be influenced by the planar benzothiazole core and the polar nitro group.

Solvation effects, or solvatochromism, refer to the change in the position, shape, and intensity of absorption and emission bands with a change in the polarity of the solvent. Molecules with a significant difference in dipole moment between their ground and excited states typically exhibit strong solvatochromism. The ICT character induced by the nitro group in this compound suggests that it would likely exhibit positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases.

Influence of Nitro and Ethyl Substituents on Photophysical Pathways

The photophysical pathways of an excited molecule, including fluorescence, phosphorescence, intersystem crossing, and internal conversion, are dictated by the nature of its excited states. The nitro and ethyl substituents on the this compound framework would play a crucial role in determining these pathways.

The nitro group is a strong deactivating group and can significantly alter the energy landscape of the excited states. Its electron-withdrawing nature can lower the energy of the ICT state, which may or may not be emissive. Furthermore, the presence of the nitro group can enhance the rate of intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1), thereby reducing the fluorescence quantum yield.

The ethyl group , being a weak electron-donating group, is expected to have a less dramatic but still noticeable effect. It can slightly increase the electron density of the benzothiazole ring system, potentially leading to minor shifts in the absorption and emission wavelengths. Its presence might also sterically influence the packing of the molecules in the solid state, which could affect any potential AIE behavior.

Time-Resolved Emission Spectroscopy for Excited State Dynamics

Time-resolved emission spectroscopy is a powerful technique used to study the dynamics of excited states, providing information on fluorescence lifetimes, the rates of different decay processes, and the presence of multiple emissive species. For a molecule like this compound, this technique would be invaluable for elucidating the fate of the excited state.

By measuring the fluorescence decay profile, one could determine the excited-state lifetime (τ). A short lifetime would be consistent with the presence of efficient non-radiative decay pathways, which is often the case for nitro-aromatic compounds. If multiple decay components are observed, it could indicate the presence of different conformers or emissive states. In the context of AIE, time-resolved measurements in both solution and aggregated states would provide direct evidence for the restriction of intramolecular motions by showing a lengthening of the fluorescence lifetime upon aggregation.

Electrochemical Properties and Research Applications of 7 Ethyl 5 Nitro 1,3 Benzothiazole

Redox Potentials and General Electrochemical Behavior

The electrochemical behavior of 7-Ethyl-5-nitro-1,3-benzothiazole is expected to be largely dictated by the nitro (-NO₂) group, which is known to be electrochemically active. In similar heterocyclic nitro compounds, the nitro group undergoes irreversible reduction. The potential at which this reduction occurs is influenced by the molecular structure and the experimental conditions, such as the pH of the solution. For instance, in other nitroheterocyclic compounds, reduction potentials in acidic media have been observed at values such as -0.71 V and -0.56 V. The reduction of the nitro group is a key aspect of the biological activity of some nitro compounds, as it can lead to the formation of reactive intermediates.

The general electrochemical behavior likely involves a multi-step reduction of the nitro group. The initial step is typically the formation of a nitro radical anion, which can then undergo further reduction and protonation steps to yield nitroso, hydroxylamino, and ultimately amino derivatives. The stability and further reactivity of these intermediates would depend on the specific conditions of the electrochemical experiment. The ethyl group at the 7-position is an electron-donating group, which might slightly shift the reduction potential of the nitro group to more negative values compared to an unsubstituted counterpart.

Electrochemical Synthesis and Derivatization Studies

While specific studies on the electrochemical synthesis and derivatization of this compound are not prominent in the literature, electrochemical methods are widely used for the synthesis of various benzothiazole (B30560) derivatives. Electro-organic synthesis is considered an environmentally friendly approach for chemical transformations as it utilizes electricity to drive reactions. This methodology has been applied to the synthesis of complex molecules, including pharmaceuticals and fine chemicals.

In principle, the nitro group of this compound could be electrochemically reduced to an amino group, yielding 7-ethyl-1,3-benzothiazol-5-amine. This transformation is a common electrochemical reaction for nitroaromatic compounds and provides a route to synthesize amino-substituted benzothiazoles, which are valuable precursors for other functionalized derivatives. Further electrochemical derivatization could potentially involve reactions of the resulting amino group or modifications of the thiazole (B1198619) ring, depending on the reaction conditions and the presence of other reagents.

Surface Chemistry and Adsorption Mechanisms (e.g., theoretical studies on metal surfaces)

The surface chemistry and adsorption mechanisms of benzothiazole derivatives are of significant interest, particularly in the context of corrosion inhibition. While specific theoretical studies on the adsorption of this compound on metal surfaces are not readily found, the general behavior of benzothiazoles can provide insights. Benzothiazole and its derivatives are known to adsorb on metal surfaces, such as steel, forming a protective layer that inhibits corrosion.

Theoretical studies, often employing Density Functional Theory (DFT), are used to understand the interaction between inhibitor molecules and metal surfaces. These studies typically calculate parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the energy gap (ΔE). The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The presence of heteroatoms (nitrogen and sulfur) and the π-system of the benzothiazole ring are crucial for the adsorption process, as they can interact with the d-orbitals of the metal. The nitro group, being an electron-withdrawing group, would influence the electron density distribution of the molecule and thus its adsorption characteristics.

Advanced Electrochemical Characterization Techniques

To fully characterize the electrochemical properties of this compound, a suite of advanced electrochemical techniques would be employed.

Cyclic voltammetry is a fundamental electrochemical technique used to study redox processes. A cyclic voltammogram of this compound would be expected to show a cathodic peak corresponding to the irreversible reduction of the nitro group. By varying the scan rate, information about the nature of the electron transfer process (e.g., whether it is diffusion-controlled or adsorption-controlled) can be obtained. The peak potential would provide an estimate of the reduction potential, and the peak current would be related to the concentration of the compound. Analysis of the cyclic voltammograms at different pH values would reveal the role of protons in the reduction mechanism.

Potentiodynamic polarization is a technique commonly used to evaluate the corrosion inhibition properties of a compound. In such a study, a metal electrode (e.g., mild steel) would be immersed in a corrosive medium (e.g., acidic solution) with and without the presence of this compound. The polarization curve would show how the current (related to the corrosion rate) changes with the applied potential. An effective inhibitor would shift the corrosion potential and reduce the corrosion current density. These studies can reveal whether the compound acts as an anodic, cathodic, or mixed-type inhibitor.

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique for studying the interface between an electrode and an electrolyte. In the context of corrosion inhibition, EIS can provide detailed information about the formation of a protective film on the metal surface. The impedance spectra, often represented as Nyquist plots, would be modeled using an equivalent electrical circuit to extract parameters such as the charge transfer resistance and the double-layer capacitance. An increase in the charge transfer resistance in the presence of this compound would indicate effective inhibition of the corrosion process due to the adsorption of the molecule on the metal surface.

Future Research Directions and Advanced Methodological Applications of 7 Ethyl 5 Nitro 1,3 Benzothiazole

Integration of Artificial Intelligence and Machine Learning in Benzothiazole (B30560) Research

The convergence of computational power and chemical research is accelerating the discovery and development of new molecules. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for navigating the vast chemical space of benzothiazole derivatives.

Researchers are employing ML algorithms to build predictive models for various molecular properties. sciencedaily.comresearchgate.net These models can forecast the biological activity, toxicity, and physicochemical characteristics of novel benzothiazole compounds before they are ever synthesized in a lab. For instance, by training algorithms on large datasets of known molecules from databases like ChEMBL, it is possible to predict the bioactivity of new derivatives with increasing accuracy. ontosight.airesearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can identify which structural features of a benzothiazole derivative are most influential for a desired effect, guiding the design of more potent and specific compounds. nih.gov This data-driven approach streamlines the drug discovery process, saving time and resources by prioritizing the most promising candidates for experimental validation. researchgate.netontosight.ai

Table 1: Applications of AI/ML in Benzothiazole Research

Application Area Description Potential Impact
Bioactivity Prediction Using algorithms to forecast the therapeutic potential (e.g., anticancer, antimicrobial) of new benzothiazole structures. sciencedaily.comontosight.ai Accelerates identification of drug candidates and reduces reliance on initial high-throughput screening.
Property Forecasting Predicting physicochemical properties such as solubility, stability, and electronic characteristics. nih.gov Optimizes compound design for better performance in materials science or improved drug-like properties.
Toxicity Assessment In silico prediction of potential adverse effects and toxicity profiles. Minimizes late-stage failures in drug development and enhances safety.
Mechanism of Action Analyzing large datasets (e.g., transcriptomics) to hypothesize how a compound exerts its biological effect. nih.gov Deepens understanding of molecular interactions and aids in developing targeted therapies.

Development of Novel Analytical Probes and Sensor Technologies

The inherent photophysical properties of the benzothiazole ring make it an excellent scaffold for creating fluorescent probes and chemosensors. mdpi.comrsc.org These specialized molecules are designed to detect and quantify specific ions, molecules, or environmental changes by exhibiting a change in their fluorescence, such as turning on, turning off, or shifting in color. acs.orgresearchgate.net

Derivatives of benzothiazole have been successfully engineered to act as highly selective and sensitive sensors for various metal ions, including zinc (Zn²⁺), iron (Fe³⁺), and copper (Cu²⁺), which play critical roles in biological systems and environmental monitoring. acs.orgresearchgate.netmdpi.comacs.org For example, a sensor can be designed to be non-fluorescent on its own but emit a bright light upon binding to a target ion. This "turn-on" mechanism allows for clear and rapid detection. rsc.org The development of these probes is crucial for applications in medical diagnostics, allowing for the imaging of ion concentrations within living cells, and in environmental science for detecting contaminants in water. researchgate.netacs.org

Table 2: Examples of Benzothiazole-Based Analytical Probes

Probe Type Target Analyte Principle of Detection Application
Fluorescent Chemosensor Zinc (Zn²⁺) Ratiometric fluorescence enhancement upon ion binding. acs.orgacs.org Biological imaging in living cells. rsc.orgacs.org
Fluorimetric Chemosensor Iron (Fe³⁺), Copper (Cu²⁺) Fluorescence quenching upon ion binding. researchgate.netmdpi.com Environmental monitoring and biological studies. mdpi.com
Turn-On Sensor Pyrophosphate (PPi) A probe-Zn²⁺ complex shows fluorescence changes upon PPi introduction. acs.org Enzyme activity assays and biological tracking. acs.org
Colorimetric Sensor Copper (Cu²⁺), Nickel (Ni²⁺) Visible color change upon chelation with metal ions. acs.org Rapid, equipment-free detection of metal ions.

Green and Sustainable Chemistry Innovations for Benzothiazole Synthesis

Traditional chemical synthesis often involves harsh reagents, high temperatures, and the generation of significant waste. eurekaselect.comnih.gov The principles of green chemistry aim to address these issues by developing more environmentally benign and efficient synthetic methods. Research into benzothiazole synthesis has seen significant innovation in this area.

Modern approaches focus on the use of water as a solvent, microwave-assisted reactions to reduce reaction times, and the development of reusable catalysts. eurekaselect.comresearchgate.netmdpi.com One of the most common green methods is the condensation of 2-aminothiophenol (B119425) with aldehydes or carboxylic acids. mdpi.comnih.gov Innovations in this area include using catalysts like ammonium (B1175870) chloride (NH₄Cl) at room temperature or employing microwave irradiation, which can dramatically shorten reaction times and improve yields. mdpi.comresearchgate.net Other advanced methods include C-H activation and electrochemical synthesis, which offer alternative pathways that are more atom-economical and avoid the use of hazardous reagents. nih.govmdpi.com These sustainable practices are not only better for the environment but also often lead to more cost-effective and scalable manufacturing processes. eurekaselect.com

Table 3: Green Chemistry Approaches for Benzothiazole Synthesis

Method Key Features Advantages
Microwave-Assisted Synthesis Uses microwave energy to heat reactions. researchgate.netmdpi.com Drastically reduced reaction times, often higher yields. researchgate.net
Aqueous Media Synthesis Utilizes water as the reaction solvent. eurekaselect.comnih.gov Environmentally friendly, safe, and low-cost.
Reusable Catalysts Employs solid-supported or recyclable catalysts (e.g., NH₄Cl). mdpi.com Reduces waste, lowers cost, simplifies product purification. mdpi.com
Electrochemical Synthesis Uses electricity to drive the chemical reaction. Avoids the need for chemical oxidants, offering a cleaner process.
One-Pot Procedures Combines multiple reaction steps into a single process without isolating intermediates. mdpi.com Increases efficiency, saves time and resources, reduces waste.

Advanced Materials Science Applications beyond Traditional Uses

The unique electronic and optical properties of the benzothiazole scaffold have made it a valuable building block in materials science, particularly in the field of organic electronics. researchgate.netresearch-nexus.net Benzothiazole derivatives are being integrated into a variety of advanced materials where their ability to participate in charge transport and light emission is critical.

These compounds are explored as components in Organic Light-Emitting Diodes (OLEDs) , where they can be part of the light-emitting layer. research-nexus.netd-nb.info Their structural properties, such as non-planar configurations when combined with other aromatic groups, are important for the functioning of these optoelectronic devices. research-nexus.net In the realm of renewable energy, benzothiazole derivatives are designed as n-type semiconductors or hole-transporting materials for use in organic photovoltaics and perovskite solar cells. nih.govacs.org Furthermore, their incorporation into donor-acceptor molecular architectures is being investigated for applications in organic memory devices . The versatility of the benzothiazole core allows chemists to fine-tune the electronic properties of the molecule, paving the way for the next generation of flexible, low-cost, and lightweight electronic components. nih.gov

Table 4: Advanced Materials Science Applications of Benzothiazole Derivatives

Application Area Role of Benzothiazole Derivative Example Component Function
Organic Light-Emitting Diodes (OLEDs) Component of the emissive layer or charge transport layers. research-nexus.netd-nb.info Emits light when a current is applied.
Organic Photovoltaics (OPVs) Acts as an electron-accepting or electron-donating material. nih.gov Facilitates the conversion of light into electricity.
Perovskite Solar Cells Used as an electron-transporting layer (ETL) material. acs.org Assists in the efficient extraction of electrons.
Organic Field-Effect Transistors (OFETs) Functions as the semiconductor channel material (n-type or ambipolar). nih.govacs.org Controls the flow of current in the transistor.
Organic Memory Devices Serves as the donor or acceptor part of a donor-acceptor molecule. Enables the storage of information through different electronic states.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Ethyl-5-nitro-1,3-benzothiazole, and what are their respective yields under varying conditions?

  • Methodological Answer : The synthesis typically involves nitration and alkylation steps. For example, nitration of 7-ethyl-1,3-benzothiazole derivatives can be achieved using nitric acid in sulfuric acid under controlled temperatures (0–5°C). Subsequent alkylation may employ ethyl iodide in the presence of a base like potassium carbonate. Yields vary depending on reaction conditions: higher temperatures (70–80°C) and polar aprotic solvents (e.g., DMF) improve alkylation efficiency. Cross-validation with elemental analysis and spectroscopic data is critical to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers look for?

  • Methodological Answer :

  • IR Spectroscopy : Look for the nitro group’s asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively. The benzothiazole C=N stretch appears near 1600 cm⁻¹ .
  • NMR : In 1^1H NMR, the ethyl group’s triplet (δ ~1.3 ppm, CH3_3) and quartet (δ ~3.0 ppm, CH2_2) are characteristic. The aromatic protons adjacent to the nitro group show deshielding (δ ~8.5–9.0 ppm) .
  • Elemental Analysis : Use CHNS analysis to verify empirical composition (C9_9H9_9N2_2O2_2S) with <0.5% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

  • Methodological Answer : Contradictions often arise from impurities or structural isomerism. To address this:

  • Cross-Validation : Combine multiple techniques (e.g., 13^{13}C NMR for carbon environment confirmation and mass spectrometry for molecular ion verification).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguous structural features. Refinement against high-resolution data can distinguish between nitro group positional isomers .
  • Chromatographic Purity : Employ HPLC with UV detection to quantify impurities and adjust recrystallization solvents (e.g., ethanol/water mixtures) .

Q. What strategies are recommended for optimizing the reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., nitro-intermediate before alkylation).
  • Catalyst Screening : Test Lewis acids like FeCl3_3 or ZnCl2_2 to accelerate nitration. For alkylation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during alkylation. Lower reaction temperatures (40–50°C) minimize decomposition .

Q. How can computational methods like molecular docking be applied to predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Workflow :

Target Selection : Identify enzymes (e.g., bacterial enoyl-ACP reductase) based on structural homology to benzothiazole-binding proteins.

Ligand Preparation : Optimize the derivative’s geometry using DFT (e.g., B3LYP/6-31G* level).

Pose Analysis : Use AutoDock Vina to simulate binding. Focus on hydrogen bonds between the nitro group and active-site residues (e.g., Tyr158 in Mycobacterium tuberculosis InhA) .

  • Validation : Compare docking scores with experimental MIC values from antimicrobial assays .

Q. What crystallographic approaches are suitable for analyzing polymorphism in this compound salts?

  • Methodological Answer :

  • Salt Screening : Co-crystallize with counterions (e.g., hydrochloride or sodium salts) using solvent evaporation. Monitor crystal habit via microscopy.
  • Data Collection : Use synchrotron radiation for high-resolution data (≤1.0 Å) to detect subtle lattice differences. Refine structures with SHELXL to model disorder or twinning .
  • Thermal Analysis : Perform DSC to identify polymorphic transitions (e.g., enantiotropic vs. monotropic) and correlate with solubility profiles .

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